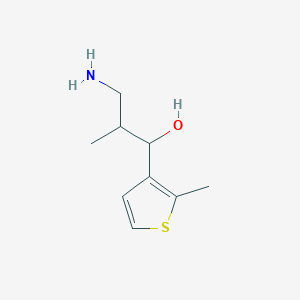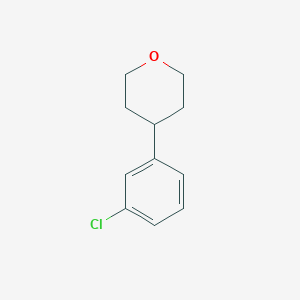![molecular formula C7H11ClO3S B13219445 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₁ClO₃S. It is a bicyclic compound featuring an oxabicyclo[3.2.1]octane core structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride typically involves the following steps:
Formation of the Oxabicyclo[3.2.1]octane Core: This can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers.
Sulfonylation: The oxabicyclo[3.2.1]octane core is then reacted with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Tempo oxoammonium tetrafluoroborate (T+BF₄⁻), ZnBr₂
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonyl Hydrides: Formed by reduction
Aplicaciones Científicas De Investigación
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives, which can then interact with various molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in drug development and biochemical research .
Comparación Con Compuestos Similares
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in place of the oxygen atom in the oxabicyclo[3.2.1]octane core.
11-Oxatricyclo[5.3.1.0]undecane: This compound has a similar bicyclic structure but with an additional ring, making it more rigid and sterically hindered.
The uniqueness of this compound lies in its combination of the oxabicyclo[3.2.1]octane core with the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H11ClO3S |
|---|---|
Peso molecular |
210.68 g/mol |
Nombre IUPAC |
8-oxabicyclo[3.2.1]octane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2 |
Clave InChI |
BCFOUKDNQPLFRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCC1O2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


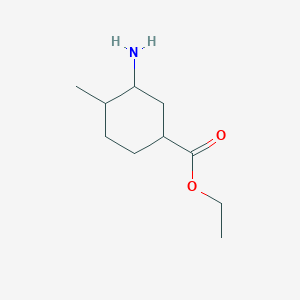
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

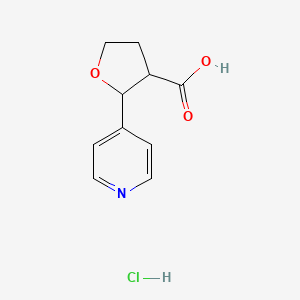

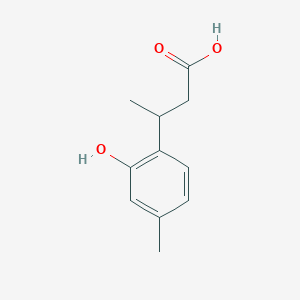
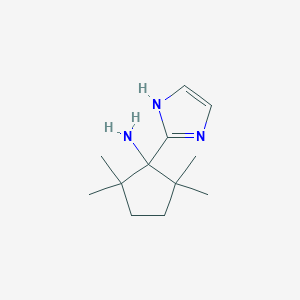

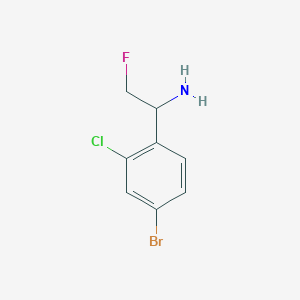
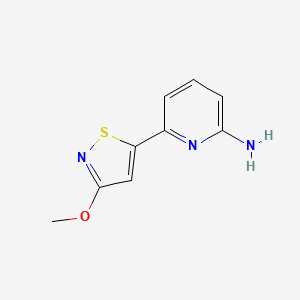
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)
